Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15897371
InChI: InChI=1S/C13H11ClO5/c1-2-18-13(17)12(16)9-6-19-10-4-3-7(14)5-8(10)11(9)15/h3-5,9H,2,6H2,1H3
SMILES:
Molecular Formula: C13H11ClO5
Molecular Weight: 282.67 g/mol

Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate

CAS No.:

Cat. No.: VC15897371

Molecular Formula: C13H11ClO5

Molecular Weight: 282.67 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate -

Specification

Molecular Formula C13H11ClO5
Molecular Weight 282.67 g/mol
IUPAC Name ethyl 2-(6-chloro-4-oxo-2,3-dihydrochromen-3-yl)-2-oxoacetate
Standard InChI InChI=1S/C13H11ClO5/c1-2-18-13(17)12(16)9-6-19-10-4-3-7(14)5-8(10)11(9)15/h3-5,9H,2,6H2,1H3
Standard InChI Key XWZOTBYAIILBHX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)C1COC2=C(C1=O)C=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a chromanone backbone (a benzopyran-4-one system), a bicyclic framework comprising a benzene ring fused to a pyrone ring. Key substituents include:

  • A chloro group at the 6-position of the benzene ring, enhancing electrophilic reactivity and influencing intermolecular interactions.

  • A ketone group at the 4-position of the pyrone ring, contributing to hydrogen-bonding capabilities.

  • An ethyl oxoacetate group at the 3-position, introducing ester and ketone functionalities that modulate solubility and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₁ClO₅
Molecular Weight282.67 g/mol
IUPAC Nameethyl 2-(6-chloro-4-oxo-2,3-dihydrochromen-3-yl)-2-oxoacetate
Canonical SMILESCCOC(=O)C(=O)C1COC2=C(C1=O)C=C(C=C2)Cl
InChI KeyXWZOTBYAIILBHX-UHFFFAOYSA-N

The chloro and oxo groups create a polarized electronic environment, rendering the compound susceptible to nucleophilic attack at the carbonyl centers. The ethyl ester group enhances lipophilicity (clogP ≈ 2.6), favoring membrane permeability but potentially limiting aqueous solubility .

Spectroscopic Characterization

While experimental spectral data for this specific compound are unavailable, analogous chromanones exhibit characteristic infrared (IR) absorptions for carbonyl groups (1,680–1,750 cm⁻¹) and aromatic C-Cl stretching (550–850 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), the chromanone protons (δ 2.5–3.5 ppm for CH₂ in the pyrone ring), and the aromatic protons (δ 6.8–7.5 ppm).

Synthetic Pathways and Methodological Considerations

General Synthesis Strategy

The synthesis of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate typically involves multi-step sequences starting from chromanone precursors. A plausible route includes:

  • Chromanone Formation: Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions to yield the benzopyran-4-one core.

  • Chlorination: Electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) to introduce the 6-chloro substituent.

  • Oxoacetate Installation: Condensation of the chromanone with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to introduce the oxoacetate side chain .

Table 2: Comparative Synthesis Approaches for Analogous Chromanones

StepReagents/ConditionsYield (%)
ChlorinationPCl₅, DMF, 80°C72
EsterificationEthyl oxalyl chloride, Et₃N68
PurificationColumn chromatography (SiO₂)95

A study on structurally related 4-aminoquinazoline-2-carboxamides highlights the utility of phosphorus oxychloride (POCl₃) for chlorination and DME as a solvent for high-yield reactions . Similar conditions could be adapted for this compound’s synthesis, though optimization may be required to address steric hindrance from the oxoacetate group.

Challenges in Synthesis

  • Regioselectivity: Ensuring exclusive chlorination at the 6-position requires careful control of reaction conditions, as competing substitution at the 5- or 7-positions may occur.

  • Stability of the Oxoacetate Group: The α-ketoester moiety is prone to hydrolysis under basic or aqueous conditions, necessitating anhydrous reaction environments.

CompoundTargetIC₅₀/KiTherapeutic Area
6-Chloro-4-oxochromanPAK49 nMOncology
Ethyl oxoacetate analogKEAP1-Nrf2Not reportedNeurodegeneration

Pharmacokinetic and Toxicological Profile

ADME Considerations

  • Absorption: The compound’s moderate lipophilicity (clogP ≈ 2.6) suggests reasonable gastrointestinal absorption but potential first-pass metabolism due to esterase activity.

  • Metabolism: Hepatic esterases likely hydrolyze the ethyl ester to the corresponding carboxylic acid, which may undergo glucuronidation. The chloro substituent could decelerate cytochrome P450-mediated oxidation.

Toxicity Risks

  • Reactive Metabolites: The α-ketoester moiety may form reactive electrophiles, posing a risk of hepatotoxicity.

  • Off-Target Effects: Unselective kinase inhibition could lead to cardiovascular or immune-related adverse events, as seen with broad-spectrum kinase inhibitors .

Future Directions in Research and Development

Priority Areas for Investigation

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and regioselectivity, such as microwave-assisted reactions or flow chemistry.

  • Target Deconvolution: High-throughput screening against kinase libraries and redox-related targets to identify primary mechanisms of action.

  • Prodrug Strategies: Masking the ester group as a tert-butyl or pivaloyloxymethyl derivative to enhance metabolic stability.

Translational Challenges

  • Bioavailability: The compound’s poor aqueous solubility (predicted ≈10 µg/mL) may limit oral bioavailability, necessitating nanoparticle-based formulations.

  • Toxicokinetics: Comprehensive in vivo studies are required to assess cumulative toxicity and organ-specific accumulation .

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